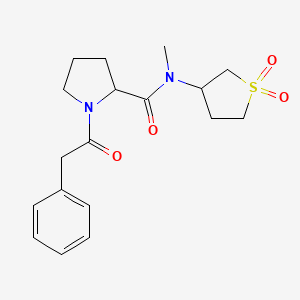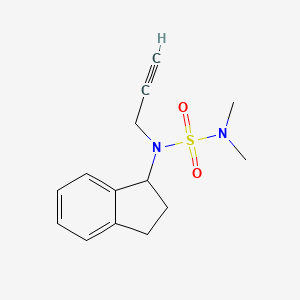
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, also known as DPI, is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in phagocytes. DPI has been widely used in scientific research to investigate the role of ROS in various biological processes.
Mechanism of Action
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine inhibits NADPH oxidase by blocking the transfer of electrons from NADPH to oxygen, which is the first step in ROS generation. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine binds to the flavin adenine dinucleotide (FAD) domain of the NADPH oxidase subunit gp91phox, which prevents the formation of the active enzyme complex. As a result, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine suppresses the production of superoxide anion, hydrogen peroxide, and other ROS in phagocytes.
Biochemical and Physiological Effects
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting ROS production, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can also modulate the activity of other enzymes and signaling pathways. For example, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been reported to inhibit protein kinase C (PKC), which is involved in cell growth and differentiation. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can also activate the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Furthermore, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been shown to induce autophagy, a cellular process that degrades damaged organelles and proteins.
Advantages and Limitations for Lab Experiments
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has several advantages for lab experiments. It is a highly potent and specific inhibitor of NADPH oxidase, which allows researchers to selectively block ROS production in phagocytes. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has some limitations as well. It can interact with other enzymes and signaling pathways, which may complicate the interpretation of experimental results. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can also have off-target effects at high concentrations, which can lead to non-specific toxicity.
Future Directions
There are several future directions for research on N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine. One area of interest is the development of N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine analogs with improved potency and selectivity. Another area of interest is the use of N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine in combination with other drugs or therapies to enhance their efficacy. For example, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting their ROS defense mechanisms. Additionally, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can be used as a tool to study the role of ROS in aging, metabolism, and other physiological processes. Overall, N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has great potential for advancing our understanding of ROS biology and its implications for human health and disease.
Synthesis Methods
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine can be synthesized by reacting 2,3-dihydro-1H-inden-1-amine with propargyl bromide followed by treatment with dimethyl sulfamide. The reaction scheme is shown below:
Scientific Research Applications
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has been used in a variety of scientific research applications, including the study of oxidative stress, inflammation, and immune response. It has been shown to inhibit ROS production in neutrophils, monocytes, and macrophages, which are important immune cells involved in the defense against pathogens. N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine has also been used to investigate the role of ROS in cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-11-16(19(17,18)15(2)3)14-10-9-12-7-5-6-8-13(12)14/h1,5-8,14H,9-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJADSNBDWNBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC#C)C1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B7531481.png)
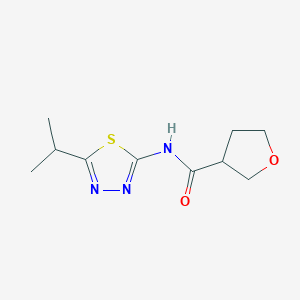
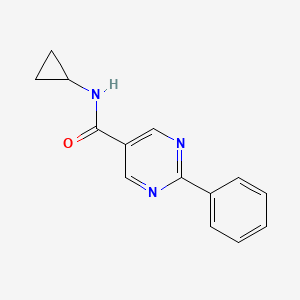
![4-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methoxy]phenyl]sulfonylmorpholine](/img/structure/B7531502.png)
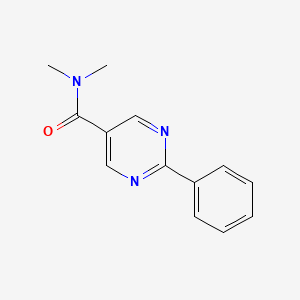

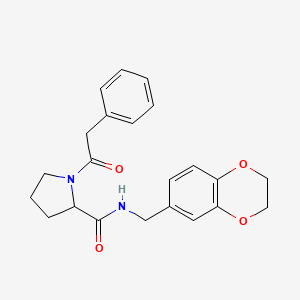
![4-(3-Methyl-5-nitroimidazol-4-yl)-4-azatricyclo[4.3.1.13,8]undecane](/img/structure/B7531533.png)
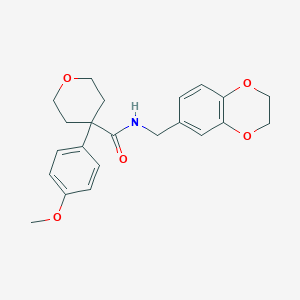
![N-[4-(dimethylcarbamoyl)phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531536.png)
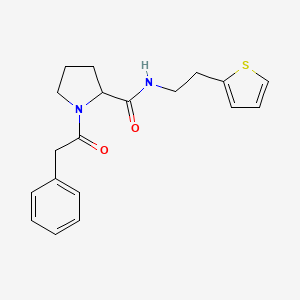
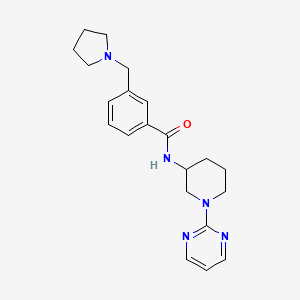
![N-(2-cyanopropyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7531583.png)
